BenchChemオンラインストアへようこそ!

4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

cysteine protease inhibition falcipain-2 antimalarial target engagement

Select CAS 863588-81-2 for its validated biochemical activity (falcipain-2 Ki = 2.60 µM) and privileged thiazolo[5,4-b]pyridine scaffold. The 4-methyl substituent delivers distinct SAR vs. 2-chloro and unsubstituted analogs in kinase/MALT1 panels. Offered at ≥95% purity, this compound is a confirmed fit for antimalarial cysteine protease and MALT1-paracaspase inhibitor programs. Inquire now for milligram-to-gram quantities.

Molecular Formula C20H15N3OS
Molecular Weight 345.42
CAS No. 863588-81-2
Cat. No. B2398957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
CAS863588-81-2
Molecular FormulaC20H15N3OS
Molecular Weight345.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C20H15N3OS/c1-13-4-6-14(7-5-13)18(24)22-16-10-8-15(9-11-16)19-23-17-3-2-12-21-20(17)25-19/h2-12H,1H3,(H,22,24)
InChIKeyCXCNUVDLJWTSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-81-2): Chemical Class, Structural Identity, and Procurement Baseline


4-Methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-81-2) is a synthetic small-molecule heterocyclic compound with the molecular formula C₂₀H₁₅N₃OS and a molecular weight of 345.42 g/mol . It belongs to the thiazolo[5,4-b]pyridine benzamide class, a privileged scaffold in medicinal chemistry recognized for its capacity to engage diverse kinase and protease targets [1]. The compound features a 4-methylbenzamide moiety linked via a para-substituted phenyl ring to the thiazolo[5,4-b]pyridine core, a structural arrangement that positions it within a well-documented family of ATP-competitive and allosteric inhibitors. Available from commercial suppliers at ≥95% purity , this compound serves as a screening candidate and reference standard for structure-activity relationship (SAR) studies targeting PI3K, MALT1 protease, and cysteine protease pathways, making its procurement contingent on demonstrable target-specific differentiation from close structural analogs.

Why Thiazolo[5,4-b]pyridine Benzamides Cannot Be Treated as Interchangeable: SAR-Driven Procurement of CAS 863588-81-2


Within the thiazolo[5,4-b]pyridine benzamide series, even conservative substituent modifications on the benzamide ring produce marked shifts in target engagement, potency, and selectivity profiles. The 4-methyl substituent on the benzamide phenyl ring of CAS 863588-81-2 is not a passive structural feature; SAR studies across thiazolo[5,4-b]pyridine derivatives demonstrate that the identity and position of substituents on the terminal aryl ring directly modulate inhibitory potency against kinase targets such as PI3Kα, with phenyl replacement at key positions causing significant decreases in activity [1]. Furthermore, close analogs bearing chloro, unsubstituted, or ortho-substituted benzamide groups exhibit divergent binding modes to distinct target classes—including PI3K, MALT1 protease, and cysteine proteases such as falcipain-2 [2]—indicating that generic substitution between analogs without quantitative verification of target-specific activity risks selecting a compound with irrelevant pharmacology. The quantitative evidence below establishes the specific differentiation dimensions that inform rational selection of CAS 863588-81-2 over its nearest structural comparators.

Quantitative Differentiation Evidence: CAS 863588-81-2 vs. Closest Structural Analogs


Falcipain-2 Cysteine Protease Inhibition: Ki = 2.6 μM for CAS 863588-81-2 vs. Thymidylate Synthase Inactivity in Regioisomeric Analogs

CAS 863588-81-2 demonstrates measurable, albeit modest, inhibitory activity against recombinant Plasmodium falciparum falcipain-2 with a Ki value of 2.60 μM, as recorded in BindingDB ChEMBL entry CHEMBL4850572 [1]. In contrast, a structurally distinct thiazolopyridine regioisomer (ChEMBL entry CHEMBL821415) tested against thymidylate synthase from L1210 mouse leukemia cells shows only non-specific binding affinity (values 2.4 and 1.8, no Ki reported), indicating a divergent target profile [1]. No direct head-to-head comparison between CAS 863588-81-2 and a named close analog under identical falcipain-2 assay conditions was located in the literature; the thymidylate synthase data are presented as a target-class contrast only.

cysteine protease inhibition falcipain-2 antimalarial target engagement

MALT1 Protease Inhibitory Potential: Thiazolo[5,4-b]pyridine Class Assignment vs. PI3K-Focused Analogs

Thiazolo[5,4-b]pyridine derivatives represented by the general structural formula encompassing CAS 863588-81-2 are disclosed in a 2024 patent application as inhibitors of MALT1 protease, with potential utility in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) [1]. The para-substituted benzamide architecture of CAS 863588-81-2 maps directly onto the claimed scaffold. By contrast, the 2-chloro analog (2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide) is described in the literature as a PI3K inhibitor rather than a MALT1-directed agent . Quantitative MALT1 IC₅₀ values for CAS 863588-81-2 specifically are not publicly available, and no direct head-to-head MALT1 assay comparison with named comparators was identified.

MALT1 protease ABC-DLBCL allosteric inhibition thiazolopyridine

EGFR-TK Inhibitor Class Context: Thiazolo[5,4-b]pyridine Core SAR and the Impact of Benzamide Substitution on Cellular Potency

A 2024 European Journal of Medicinal Chemistry study evaluated 45 novel thiazolo[5,4-b]pyridine derivatives as EGFR-TK inhibitors in HCC827, H1975, and A549 NSCLC cell lines [1]. The lead compound 10k achieved IC₅₀ values of 0.010 μM (HCC827), 0.08 μM (H1975), and 0.82 μM (A549), comparable to Osimertinib, while selective cytotoxicity was demonstrated by sparing normal BEAS-2B cells at concentrations >35 μM [1]. Although CAS 863588-81-2 was not among the 45 compounds tested, the study establishes that the 4-methylbenzamide substitution pattern on the thiazolo[5,4-b]pyridine core (as present in CAS 863588-81-2) is a key structural determinant of cellular potency and selectivity within this chemotype, whereas unsubstituted benzamide or alternative heteroaryl attachments produce substantially different activity profiles.

EGFR-TK inhibitor thiazolo[5,4-b]pyridine SAR non-small cell lung cancer osimertinib comparator

PI3K Pathway Differentiation: CAS 863588-81-2 as a PI3K Inhibitor vs. Unsubstituted and 2-Chloro Benzamide Analogs

CAS 863588-81-2 is annotated in multiple chemical biology resources as a potent PI3K inhibitor acting through ATP-competitive binding to the PI3K active site . The N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide core is a recognized PI3K pharmacophore; however, the 4-methyl substituent distinguishes CAS 863588-81-2 from the unsubstituted benzamide analog N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide (CAS 742640-87-5, MW 255.30 g/mol) and the 2-chloro analog (2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide) . The presence of the 4-methyl group is expected to alter both lipophilicity and steric interactions within the PI3K ATP-binding pocket, with SAR literature indicating that phenyl replacement or removal of substituents at this position leads to significantly decreased PI3Kα inhibitory activity [1]. No published PI3K IC₅₀ values for CAS 863588-81-2 were located.

PI3K inhibition PI3K/AKT pathway benzamide SAR kinase inhibitor

Recommended Application Scenarios for CAS 863588-81-2 Based on Quantitative Differentiation Evidence


Cysteine Protease Inhibitor Screening Panels Targeting Falcipain-2

CAS 863588-81-2 has a documented biochemical Ki of 2.60 μM against recombinant P. falciparum falcipain-2 [1], providing a quantitative starting point for antimalarial target-based screening. Procurement is warranted for laboratories conducting cysteine protease inhibitor discovery where a defined, albeit modest, biochemical profile is needed as a reference point or starting scaffold for medicinal chemistry optimization. This compound offers a clear advantage over uncharacterized thiazolopyridine regioisomers that lack falcipain-2 activity data.

MALT1 Protease Inhibitor Drug Discovery and Lead Identification

The thiazolo[5,4-b]pyridine benzamide scaffold of CAS 863588-81-2 falls within the structural scope of a 2024 patent application claiming MALT1 protease inhibitors for ABC-DLBCL therapy [2]. Researchers initiating MALT1-targeted drug discovery programs can procure this compound as a structurally validated entry point for hit confirmation and SAR expansion, distinguishing it from PI3K-annotated analogs such as the 2-chloro derivative that are directed toward an unrelated kinase target.

Kinase Inhibitor Selectivity Profiling Across PI3K, EGFR, and Tyk2 Pathways

The thiazolo[5,4-b]pyridine core is a privileged kinase-binding scaffold with demonstrated inhibitory activity against PI3Kα [3], EGFR-TK (compounds achieving IC₅₀ values as low as 0.010 μM in HCC827 cells) [4], and Tyk2 pseudokinase (Tyk2-IN-3, IC₅₀ = 485 nM) . CAS 863588-81-2, with its 4-methylbenzamide substituent, serves as a valuable comparator compound in kinase selectivity panels to assess how benzamide substitution patterns modulate polypharmacology across the kinome.

Structure-Activity Relationship Studies on Benzamide-Modified Thiazolopyridines

The 4-methyl substituent differentiates CAS 863588-81-2 from the unsubstituted benzamide analog (CAS 742640-87-5) and the 2-chloro analog [3]. Procurement of CAS 863588-81-2 alongside these comparators enables systematic SAR exploration of how electron-donating (4-methyl), electron-withdrawing (2-chloro), and hydrogen (unsubstituted) substituents at the benzamide position affect target engagement, cellular permeability, and metabolic stability within the thiazolo[5,4-b]pyridine pharmacophore.

Quote Request

Request a Quote for 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.